(E)-N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-3-PHENYL-2-PROPENAMIDE
Overview
Description
(E)-N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-3-PHENYL-2-PROPENAMIDE is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-{4-[(acetylamino)sulfonyl]phenyl}-3-phenylacrylamide is 344.08307817 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
N-{4-[(acetylamino)sulfonyl]phenyl}-3-phenylacrylamide and its derivatives have been extensively studied for their synthesis and characterization. For example, phenylacrylamide derivatives have been synthesized using microwave technology, providing an efficient method for their production. These compounds have been characterized using various spectroscopic techniques, including Fourier-transform infrared, 1H NMR, 13C NMR, and mass spectral studies (Puli, Kumar, Reddy Regalla, & Chatterjee, 2018).
Antimicrobial and Antioxidant Activities
Phenylacrylamide derivatives have shown promising antimicrobial and antioxidant activities. In a study, these compounds were screened and found to be biologically active, with some derivatives exhibiting potent antimicrobial and antioxidant properties (Puli, Kumar, Reddy Regalla, & Chatterjee, 2018).
Application in Synthesis of Sulfur(VI) Fluorides
The compound has been utilized in the synthesis of sulfur(VI) fluorides. A crystalline reagent for this purpose, AISF, was developed, demonstrating the utility of this compound in the synthesis of a diverse array of aryl fluorosulfates and sulfamoyl fluorides under mild conditions (Zhou, Mukherjee, Liu, Evrard, Wang, Humphrey, Butler, Hoth, Sperry, Sakata, Helal, & am Ende, 2018).
Aldose Reductase Inhibition
N-[[(Substituted amino)phenyl]sulfonyl]glycines, analogues of N-{4-[(acetylamino)sulfonyl]phenyl}-3-phenylacrylamide, have been synthesized and studied for their potential as aldose reductase inhibitors. These compounds have shown significant inhibitory activity, suggesting their potential in therapeutic applications (Mayfield & Deruiter, 1987).
Application in Nonlinear Optical Materials
Azo sulfonamide chromophores containing long aliphatic chains, related to N-{4-[(acetylamino)sulfonyl]phenyl}-3-phenylacrylamide, have been used in nonlinear optical (NLO) materials. Films prepared from these materials showed potential for applications like diffraction grating and photochromic grating (Kucharski, Ortyl, Janik, & Ahmadi-kandjani, 2010).
Properties
IUPAC Name |
(E)-N-[4-(acetylsulfamoyl)phenyl]-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-13(20)19-24(22,23)16-10-8-15(9-11-16)18-17(21)12-7-14-5-3-2-4-6-14/h2-12H,1H3,(H,18,21)(H,19,20)/b12-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBNPJFGLVCAJF-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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